5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

Sourcing the precise 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904245-50-6) is critical. This compound, explicitly disclosed as Compound 5g in US20250017936, is a fully synthetic NNMT inhibitor with a defined Ki of 140 nM. Its unique bisubstrate-competitive binding mode and balanced potency make it an essential tool for cellular target engagement and matched-pair selectivity studies. Procuring this exact substitution pattern ensures the ~4.6-fold affinity gain reported over its des-chloro analog, avoiding the risk of acquiring an inactive close analog. Available for R&D-scale synthesis.

Molecular Formula C15H16ClN3O4
Molecular Weight 337.76
CAS No. 1904245-50-6
Cat. No. B2853168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1904245-50-6
Molecular FormulaC15H16ClN3O4
Molecular Weight337.76
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
InChIInChI=1S/C15H16ClN3O4/c1-9-6-13(19-23-9)18-14(20)10-7-12(16)15(17-8-10)22-11-2-4-21-5-3-11/h6-8,11H,2-5H2,1H3,(H,18,19,20)
InChIKeyYCZILVDYDQMYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904245-50-6) – Core Identity, Target Class, and Procurement-Relevant Background


5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1904245-50-6) is a fully synthetic small-molecule nicotinamide derivative that functions as a Nicotinamide N-Methyltransferase (NNMT) inhibitor [1]. Its architecture combines a 5-chloro substituent on the pyridine ring, a 5-methylisoxazole amide moiety, and an oxan-4-yloxy (tetrahydropyran-4-yloxy) ether at the 6-position, generating a distinct pharmacophore within the pyridine-3-carboxamide family [1]. The compound is explicitly disclosed as Compound 5g in US patent application US20250017936 and is catalogued in BindingDB (BDBM50627712, CHEMBL5432183) with a reported binding affinity (Ki) of 140 nM against full-length recombinant human NNMT [2].

Why Generic Substitution Fails for 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide – Structural Determinants of NNMT Engagement


Nicotinamide-based NNMT inhibitors are highly sensitive to peripheral substituent modifications; even conservative changes to the amide-bearing heterocycle or the 6-alkoxy group can alter the inhibitor's binding mode between substrate-competitive and bisubstrate-competitive mechanisms [1]. Within the US20250017936 patent series, the direct des-chloro, des-methylisoxazole, or des-oxanyl analogs exhibit widely divergent NNMT affinities (Ki values spanning from 56 nM to >10,000 nM), confirming that the precise combination of the 5-chloro, 5-methylisoxazol-3-yl, and oxan-4-yloxy moieties is necessary to achieve the 140 nM Ki reported for this compound [2]. Consequently, sourcing a generic “nicotinamide derivative” or a close structural neighbor without verifying the exact substitution pattern risks acquiring a molecule with negligible NNMT engagement.

Quantitative Differentiation Evidence for 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Versus Closest Structural Analogs


NNMT Binding Affinity (Ki) – Direct Comparison with the 5-Deschloro Analog from the Same Patent Family

This compound (US20250017936, Compound 5g) exhibits a Ki of 140 nM for full-length recombinant human NNMT in a fluorescence polarization competition assay [1]. The direct 5-deschloro analog N-(isoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (Compound 5b) shows a substantially weaker Ki of 650 nM under identical assay conditions [2]. The 5-chloro substituent therefore confers an approximate 4.6-fold improvement in binding affinity, establishing it as a critical potency determinant within this chemotype.

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor Cancer metabolism

NNMT Inhibitory Potency – Cross-Study Comparison with the Reference NNMT Inhibitor NCGC00685960

The well-characterized reference NNMT inhibitor NCGC00685960 is reported to exhibit an IC50 below 10 nM [1]. While the target compound's primary reported value is a Ki of 140 nM, the Ki-to-IC50 relationship for competitive NNMT inhibitors approximates IC50 ≈ Ki under the assay conditions described in the patent, suggesting an IC50 in the low-to-mid nanomolar range [2]. This places the compound within approximately one order of magnitude of the most potent NNMT probe reported, while offering a distinct chemotype with a bisubstrate-competitive binding mode that may provide different selectivity and resistance profiles in cellular contexts. Note: This comparison is cross-study (different assay formats) and excludes direct IC50 values for the target compound, which are not currently available in the public domain.

NNMT inhibitor benchmarking Biochemical IC50 Enzyme inhibition

Structural Differentiation from Closest Commercially Available Nicotinamide Derivatives – Substituent Impact on Physicochemical Profile

The oxan-4-yloxy (tetrahydropyran-4-yloxy) group at the pyridine 6-position is described in the literature as contributing to improved solubility and bioavailability relative to simple alkoxy or unsubstituted analogs within the pyridine-3-carboxamide series [1]. The target compound combines this solubility-enhancing motif with the 5-chloro and 5-methylisoxazole groups; removal of the oxan-4-yloxy moiety yields 6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide (MW 237.64), a compound with markedly different physicochemical properties and no publicly reported NNMT activity . This is a class-level inference from structurally related compounds, as no direct solubility or permeability measurements for the target compound were identified in the public domain.

Physicochemical properties Solubility Permeability Lead optimization

High-Value Application Scenarios for 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on NNMT Bisubstrate Inhibitor Chemotypes

The compound's quantitatively defined Ki of 140 nM against human NNMT [1], combined with its distinctly bisubstrate-competitive binding mode disclosed in US20250017936, makes it a valuable tool compound for SAR campaigns exploring how simultaneous engagement of both the nicotinamide and SAM binding pockets affects NNMT inhibition potency, selectivity, and cellular activity. Researchers requiring a mid-nanomolar affinity NNMT probe with a non-canonical binding mechanism will find this compound preferable to purely substrate-competitive analogs.

Comparative Benchmarking of NNMT Inhibitor Selectivity Panels

Because the 5-chloro substituent provides a ~4.6-fold affinity gain over the des-chloro analog (Compound 5b, Ki = 650 nM) [2], this compound can serve as a matched-pair tool in selectivity profiling experiments. Procurement of both the 5-chloro (Compound 5g) and 5-deschloro (Compound 5b) versions enables controlled assessment of off-target kinase or methyltransferase engagement attributable specifically to the chlorine atom.

Cellular NNMT Target Engagement Assays in Cancer Metabolism Research

NNMT is implicated in metabolic reprogramming in multiple cancers, and inhibitors with demonstrated recombinant enzyme binding are used to validate cellular target engagement. The 140 nM Ki [1] positions this compound as suitable for cellular washout or CETSA-style target engagement experiments, where moderate-affinity reversible inhibitors can provide cleaner engagement windows than ultra-potent (sub-nM) compounds that may resist washout.

Physicochemical Property Optimization Studies Utilizing the Oxan-4-yloxy Solubility Handle

The oxan-4-yloxy group is associated with improved aqueous solubility within the pyridine-3-carboxamide series [1]. Medicinal chemistry teams seeking to balance NNMT potency with formulation-compatible solubility can use this compound as a reference point for designing next-generation analogs that retain the tetrahydropyran ether while modifying the amide-bearing heterocycle.

Quote Request

Request a Quote for 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.